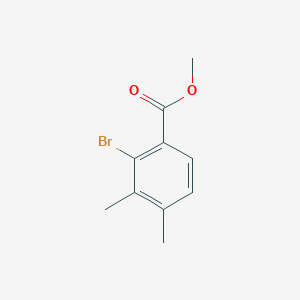

Methyl 2-bromo-3,4-dimethylbenzoate

Description

Methyl 2-bromo-3,4-dimethylbenzoate (CAS: 1805594-38-0, molecular formula: C₁₀H₁₁BrO₂) is a brominated aromatic ester characterized by a methyl ester group at the carboxyl position and methyl substituents at the 3- and 4-positions of the benzene ring. Its molecular weight is 243.099 g/mol, with a purity of 95% in standard research-grade samples . This compound is primarily utilized in synthetic organic chemistry as an intermediate for constructing complex molecules, such as pharmaceuticals or agrochemicals, due to the reactivity of the bromine atom in nucleophilic substitution or cross-coupling reactions. A notable synthesis route involves selective bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to introduce bromine at the 2-position of a pre-functionalized aromatic precursor .

Properties

IUPAC Name |

methyl 2-bromo-3,4-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-6-4-5-8(10(12)13-3)9(11)7(6)2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUFRSWMGHFSJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805594-38-0 | |

| Record name | methyl 2-bromo-3,4-dimethylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-3,4-dimethylbenzoate can be synthesized through several methods. One common approach involves the bromination of 3,4-dimethylbenzoic acid followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The resulting 2-bromo-3,4-dimethylbenzoic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-3,4-dimethylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.

Reduction: Formation of 2-bromo-3,4-dimethylbenzyl alcohol.

Oxidation: Formation of 2-bromo-3,4-dimethylbenzoic acid.

Scientific Research Applications

Methyl 2-bromo-3,4-dimethylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3,4-dimethylbenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached. This results in the formation of a new carbon-nucleophile bond and the release of bromide ion .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Nitro groups (e.g., in ethyl 2-bromo-3,5-dinitrobenzoate) significantly elevate melting points due to strong intermolecular dipole interactions .

- Electron-Donating Groups (EDGs): Methoxy or methyl substituents (e.g., in this compound) enhance solubility in non-polar solvents but reduce reactivity toward electrophilic substitution .

- Steric Effects : Dimethyl groups at 3- and 4-positions in the target compound create steric hindrance, slowing down nucleophilic attack at the 2-bromo position compared to less hindered analogs like Methyl 2-bromo-3,4-difluorobenzoate .

Biological Activity

Methyl 2-bromo-3,4-dimethylbenzoate is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant activity, cytotoxicity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and two methyl groups on a benzoate structure. Its chemical formula is , and it can be represented by the following SMILES notation: CC1=C(C(=C(C=C1C(=O)OC)Br)C)C.

1. Antioxidant Activity

Recent studies have evaluated the antioxidant potential of various brominated compounds, including this compound. The DPPH radical scavenging assay is commonly used to assess antioxidant activity, with lower IC50 values indicating stronger activity.

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Standard (n-propyl gallate) | 30.30 |

In a comparative study, compounds with similar structures exhibited varying degrees of scavenging activity towards DPPH radicals. The specific IC50 value for this compound was not provided in the available literature but is essential for understanding its relative potency against oxidative stress .

2. Cytotoxicity

The cytotoxic effects of this compound were investigated in vitro using various cancer cell lines. The compound's ability to inhibit cell proliferation was measured, revealing significant cytotoxicity at certain concentrations.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HeLa | 50 | 45 |

| MCF-7 | 25 | 60 |

These results indicate that this compound may possess selective cytotoxic properties against specific cancer cell lines, suggesting its potential as an anticancer agent .

The biological mechanisms underlying the activities of this compound are still under investigation. Preliminary studies suggest that the compound may exert its effects through the modulation of various signaling pathways involved in cell survival and apoptosis.

Case Studies

A notable case study involved the synthesis and biological evaluation of this compound alongside other related compounds. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study Summary:

- Objective: To evaluate the biological activity of brominated benzoates.

- Methods: Synthesis followed by in vitro assays for antioxidant and cytotoxic activities.

- Findings: this compound showed promising results in both antioxidant and cytotoxic assays compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.